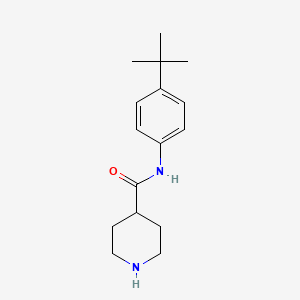
N-(4-tert-butylphenyl)piperidine-4-carboxamide
Overview
Description
N-(4-tert-butylphenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-carboxylic acid-4-t-butylphenyl amide typically involves the esterification of piperidine-4-carboxylic acid with methanol or ethanol in the presence of thionyl chloride to yield the corresponding esters . These esters are then coupled with piperic acid derivatives to form the desired amide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
For large-scale production, a modified synthesis route is employed to increase the overall yield. This involves the use of tert-butyl esters of piperidine-4-carboxylic acid, which significantly enhances the yield of the target compound . The industrial production methods focus on optimizing reaction conditions to ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
N-(4-tert-butylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of piperidine-4-carboxylic acid-4-t-butylphenyl amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Piperidine-4-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Uniqueness
N-(4-tert-butylphenyl)piperidine-4-carboxamide stands out due to its specific structural modifications, which enhance its stability and biological activity . The presence of the t-butylphenyl group provides unique steric and electronic properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-4-6-14(7-5-13)18-15(19)12-8-10-17-11-9-12/h4-7,12,17H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
MBGKYYAIZZVDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














